Modulation of Fragment Basicity (pKa) via C4-Fluorination
In a class-level analysis of fluorinated piperidine 3D fragments, the introduction of a fluorine atom on the piperidine ring was shown computationally to notably lower the compound's basicity compared to non-fluorinated piperidine [1]. While specific pKa values for the C4-fluoro C3-hydroxymethyl substitution were part of a library calculation, the clear trend is that fluorination reduces the pKa of the piperidine nitrogen, a crucial trait correlated with decreased affinity for hERG channels and reduced cardiac toxicity risk [1]. This positions a fluorinated fragment like this trans isomer differently from its non-fluorinated counterpart (tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate) in a drug design cascade.
| Evidence Dimension | Calculated basicity (pKa) of the piperidine nitrogen |
|---|---|
| Target Compound Data | pKa value is notably lowered versus the parent non-fluorinated scaffold (exact value from the library's specific compound not extracted from the full text). |
| Comparator Or Baseline | Non-fluorinated piperidine analog (tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate): basicity characteristic of a secondary amine. |
| Quantified Difference | A notable decrease in basicity (exact value unavailable from provided information), per the class-level finding that fluorine atoms lowered basicity. |
| Conditions | Computational pKa prediction for a library of fluorinated piperidines. J. Org. Chem. 2024. |
Why This Matters
Fragment basicity is a key driver of hERG-related cardiac toxicity; a fragment with computationally proven, lower basicity is a safer starting point for lead optimization, directly influencing procurement decisions for early-stage safety profiling.
- [1] Le Roch, M.; Renault, J.; Argouarch, G.; Lenci, E.; Trabocchi, A.; Roisnel, T.; Gouault, N.; Lalli, C. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. J. Org. Chem. 2024, 89 (7), 4932-4946. View Source
